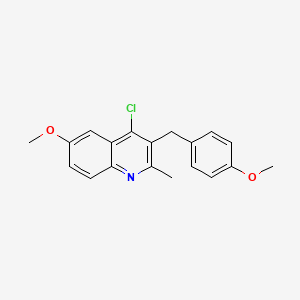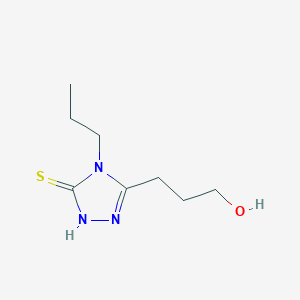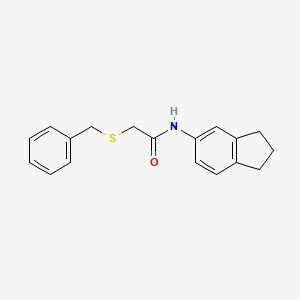
4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its antitumor and antimalarial activity, 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline has also been shown to exhibit anti-inflammatory and antioxidant activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the compound's potential use in combination with other anticancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline and its potential use in other areas such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of 4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline involves the reaction of 4-chloro-6-methoxy-2-methylquinoline with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline has been studied for its potential use in scientific research in various fields such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Propiedades
IUPAC Name |
4-chloro-6-methoxy-3-[(4-methoxyphenyl)methyl]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-16(10-13-4-6-14(22-2)7-5-13)19(20)17-11-15(23-3)8-9-18(17)21-12/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNZRHWEJZDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-3-(4-methoxybenzyl)-2-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5036971.png)

![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)
![4-(4-benzyl-1-piperazinyl)-6-ethylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5037033.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)
![1,5-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5037055.png)

![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline](/img/structure/B5037058.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5037065.png)
